![molecular formula C5H11Cl3Se B14587123 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane CAS No. 61634-37-5](/img/structure/B14587123.png)
1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane is an organoselenium compound characterized by the presence of chlorine and selenium atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane typically involves the reaction of a suitable organoselenium precursor with chlorinating agents. Commonly used chlorinating agents include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinated product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the safe handling of reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to lower oxidation states.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Selenides.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing selenium into organic molecules.
Biology: Investigated for its potential as an antioxidant due to the redox properties of selenium.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane involves its ability to undergo redox reactions. The selenium atom can cycle between different oxidation states, allowing it to interact with various molecular targets. This redox activity is crucial for its potential antioxidant and therapeutic effects. The compound may also interact with cellular thiols and enzymes, modulating their activity and contributing to its biological effects.
Comparaison Avec Des Composés Similaires
1-Chloro-2-methylpropane: Lacks the selenium atom, making it less versatile in redox reactions.
2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Contains chlorine atoms but lacks selenium, limiting its redox properties.
1-Chloro-2-methylpropyl chloroformate: Contains a chloroformate group, making it more reactive in acylation reactions.
Uniqueness: 1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane is unique due to the presence of selenium, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications where redox activity is desired.
Propriétés
Numéro CAS |
61634-37-5 |
|---|---|
Formule moléculaire |
C5H11Cl3Se |
Poids moléculaire |
256.5 g/mol |
Nom IUPAC |
1-chloro-2-[dichloro(methyl)-λ4-selanyl]-2-methylpropane |
InChI |
InChI=1S/C5H11Cl3Se/c1-5(2,4-6)9(3,7)8/h4H2,1-3H3 |
Clé InChI |
IDLCOADIGPGMPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCl)[Se](C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[Bis(2-cyanoethyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14587041.png)
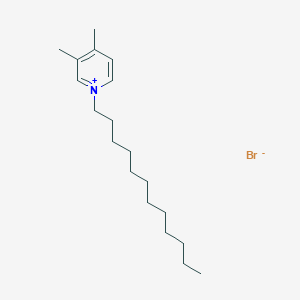


![2-[(Benzylsulfanyl)methyl]-4-bromo-6-[(diethylamino)methyl]phenol](/img/structure/B14587060.png)
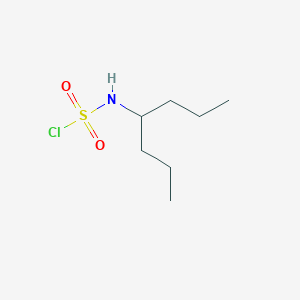
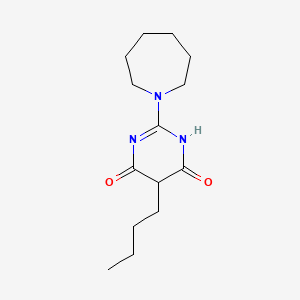
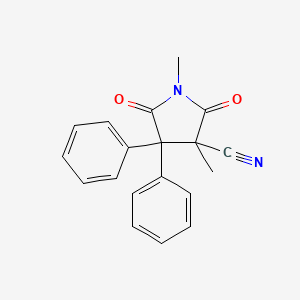
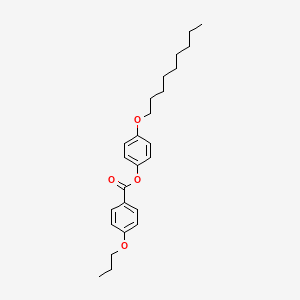

![2,2',3,3',5,5',6,6'-Octachloro-4,4'-bis[(prop-2-en-1-yl)oxy]-1,1'-biphenyl](/img/structure/B14587108.png)
(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14587116.png)
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
